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Compound of Interest

Compound Name: 2-(Propylthio)pyrimidine-4,6-diol

Cat. No.: B044197 Get Quote

For researchers, scientists, and drug development professionals, ensuring the safety and purity

of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative

overview of analytical methodologies for the quantification of potential genotoxic impurities

(GTIs) in the antiplatelet drug, Ticagrelor. The presence of GTIs, even at trace levels, can pose

a significant safety risk, making their accurate quantification a critical aspect of quality control.

This document details and compares various analytical techniques, offering insights into their

performance, supported by experimental data. We will explore methodologies for two identified

potential genotoxic impurities in Ticagrelor: 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a non-

volatile process-related impurity, and Methyl Chloride, a potential volatile impurity arising from

specific synthesis routes.

Identified Genotoxic Impurities in Ticagrelor
A thorough risk assessment of the Ticagrelor synthesis process and degradation pathways has

identified several potential impurities. Based on available literature and in silico toxicological

predictions, the following have been highlighted for their potential genotoxicity:

5-Nitro-2-(propylthio)pyrimidine-4,6-diol: A known process-related impurity in the synthesis

of Ticagrelor. Its nitro-aromatic structure raises alerts for mutagenicity.

Methyl Chloride (CH₃Cl): A potential genotoxic impurity that can be formed during certain

deprotection steps in the synthesis of Ticagrelor, particularly when using hydrochloric acid in

methanol.[1]
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4,6-dichloro-5-nitro-2-(propylthio) pyrimidine: Another process-related impurity with structural

alerts for genotoxicity.

Other Process-Related Impurities (e.g., TIC Imp-I, -II, -III, -IV, and Ticagrelor EP Impurity B):

While not definitively classified as genotoxic in publicly available literature, a precautionary

approach using in silico (Q)SAR models is recommended as per ICH M7 guidelines to

assess their mutagenic potential.[2][3][4] These models analyze the chemical structure of an

impurity to predict its potential for DNA reactivity.

Comparative Analysis of Analytical Methodologies
The choice of analytical technique for GTI quantification is dictated by the physicochemical

properties of the impurity, the required sensitivity, and the sample matrix. Here, we compare

three widely used analytical methods: Liquid Chromatography-Quadrupole Time-of-Flight Mass

Spectrometry (LC-QTOF-MS/MS), Headspace Gas Chromatography-Mass Spectrometry (HS-

GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Table 1: Comparison of Analytical Methods for
Genotoxic Impurity Quantification
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Analytical
Method

Principle
Target Impurity
Type

Advantages Disadvantages

LC-QTOF-

MS/MS

Separates non-

volatile

compounds by

liquid

chromatography

and detects them

with high-

resolution mass

spectrometry.

Non-volatile,

polar, and

thermally labile

compounds (e.g.,

5-Nitro-2-

(propylthio)pyrimi

dine-4,6-diol).

High sensitivity

(ppb to ppm

levels), high

specificity,

provides

structural

information for

identification.

Higher

equipment cost

and complexity.

HS-GC-MS

Separates

volatile

compounds by

gas

chromatography

after sampling

the headspace of

a heated sample

vial and detects

them with mass

spectrometry.

Volatile and

semi-volatile

organic

compounds (e.g.,

Methyl Chloride).

Excellent for

volatile

impurities, high

sensitivity, and

specificity,

minimizes matrix

effects.

Not suitable for

non-volatile or

thermally labile

compounds.

HPLC-UV

Separates

compounds by

liquid

chromatography

and detects them

based on their

ultraviolet

absorbance.

Non-volatile

compounds with

a UV

chromophore.

Lower cost,

simpler

operation, widely

available.

Lower sensitivity

and specificity

compared to MS-

based methods,

potential for

matrix

interference.

Method 1: LC-QTOF-MS/MS for 5-Nitro-2-
(propylthio)pyrimidine-4,6-diol
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This method is highly suitable for the trace-level quantification of non-volatile and polar

genotoxic impurities.

Experimental Protocol
Chromatographic Conditions:

Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: Acetonitrile

Gradient: Isocratic or gradient elution depending on the separation needs. For the identified

impurity, an isocratic elution with a high organic content is often effective.

Flow Rate: 0.3 mL/min

Column Temperature: 40 °C

Injection Volume: 5 µL

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the

analyte. For the nitropyrimidine impurity, negative ion mode is often preferred.

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Capillary Voltage: 3.0 kV

Quantitative Data
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Parameter Result

Limit of Detection (LOD) 0.03 ng/mL

Limit of Quantification (LOQ) 0.10 ng/mL

Linearity Range 0.10 - 16.1 ng/mL

Correlation Coefficient (r) 0.9999

Accuracy (Recovery) 97.5% (RSD 9.9%)

Data derived from a representative LC-MS/MS method for a similar genotoxic impurity in

Ticagrelor.
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Sample Preparation

LC Separation

MS Detection

Data Analysis

Ticagrelor Drug Substance Dissolve in Diluent Filter through 0.22 µm filter

UPLC Column

ESI Source QTOF Analyzer Detector

Data Acquisition & Processing Quantification of Impurity

Click to download full resolution via product page

LC-QTOF-MS/MS Workflow for Non-Volatile GTI Analysis

Method 2: Headspace GC-MS for Methyl Chloride
For volatile genotoxic impurities like methyl chloride, headspace gas chromatography coupled

with mass spectrometry is the method of choice. This technique allows for the analysis of

volatile compounds without injecting the non-volatile drug substance, thereby protecting the

instrument and improving sensitivity.

Experimental Protocol
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Headspace Conditions:

Vial Size: 20 mL

Sample Amount: 100 mg of Ticagrelor drug substance

Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent

Incubation Temperature: 80 °C

Incubation Time: 30 minutes

Injection Volume: 1 mL of headspace gas

GC-MS Conditions:

Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Oven Temperature Program:

Initial temperature: 40 °C, hold for 5 minutes

Ramp: 10 °C/min to 240 °C

Hold: 5 minutes at 240 °C

Injector Temperature: 220 °C

MS Transfer Line Temperature: 250 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for methyl chloride

(m/z 50 and 52).
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Parameter Representative Value

Limit of Detection (LOD) ~0.1 ppm

Limit of Quantification (LOQ) ~0.3 ppm

Linearity Range 0.3 - 10 ppm

Correlation Coefficient (r²) > 0.995

Accuracy (Recovery) 90 - 110%

Data is representative for the analysis of alkyl chlorides in pharmaceutical ingredients.[5]
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Sample Preparation

Headspace Sampling

GC Separation

MS Detection

Data Analysis

Ticagrelor Drug Substance Place in Headspace Vial with Diluent
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HS-GC-MS Workflow for Volatile GTI Analysis

Method 3: HPLC-UV for Nitropyrimidine Impurities
(A Comparative Alternative)
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While MS-based methods offer superior sensitivity and specificity, HPLC with UV detection can

be a viable, cost-effective alternative for screening and quantification of GTIs that possess a

suitable UV chromophore, especially when the expected impurity levels are within the detection

limits of the UV detector. For a nitropyrimidine impurity like 5-Nitro-2-(propylthio)pyrimidine-
4,6-diol, its nitro-aromatic structure provides strong UV absorbance, making this technique

potentially applicable.

Experimental Protocol
Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and a polar

organic solvent (e.g., acetonitrile or methanol).

Flow Rate: 1.0 mL/min

Column Temperature: Ambient or controlled at 30 °C

Injection Volume: 20 µL

Detection Wavelength: Determined by the UV maximum of the impurity (typically in the range

of 254-330 nm for nitro-aromatic compounds).

Quantitative Data
Parameter Expected Performance

Limit of Detection (LOD) 1 - 10 ppm

Limit of Quantification (LOQ) 3 - 30 ppm

Linearity Range LOQ to ~200 ppm

Correlation Coefficient (r²) > 0.99

Accuracy (Recovery) 95 - 105%
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Expected performance is based on typical validated HPLC-UV methods for trace impurity

analysis in pharmaceuticals and may require optimization for specific impurities.[6][7]

Sample Preparation

HPLC Separation

UV Detection

Data Analysis

Ticagrelor Drug Substance Dissolve in Diluent Filter through 0.45 µm filter

HPLC Column

UV Detector

Data Acquisition & Processing Quantification of Impurity

Click to download full resolution via product page

HPLC-UV Workflow for GTI Analysis

Conclusion
The selection of an appropriate analytical method for the quantification of genotoxic impurities

in Ticagrelor is a critical decision in the drug development and manufacturing process.

LC-MS/MS stands out as the gold standard for non-volatile GTIs, offering unparalleled

sensitivity and specificity, which is crucial for meeting the stringent regulatory limits for these

impurities.
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HS-GC-MS is the method of choice for volatile GTIs, providing robust and reliable

quantification by effectively separating the analyte from the non-volatile drug matrix.

HPLC-UV, while less sensitive, can serve as a valuable and cost-effective tool for monitoring

GTIs with strong UV chromophores, particularly in later stages of process development or for

routine quality control where the impurity levels are expected to be well above the detection

limit of the method.

A comprehensive approach to GTI control in Ticagrelor should involve a thorough risk

assessment to identify potential GTIs, followed by the development and validation of

appropriate analytical methods based on the specific impurity's properties. The data and

methodologies presented in this guide provide a solid foundation for researchers and scientists

to establish a robust control strategy for genotoxic impurities in Ticagrelor, ultimately ensuring

the safety and quality of this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b044197#genotoxic-impurity-quantification-in-
ticagrelor-drug-substance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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